

In-Depth Technical Guide to 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Cat. No.: B1273893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, also known as 4'-bromosuccinanic acid, is a chemical compound with the CAS number 25589-41-7. Its structure, featuring a bromophenyl group linked to a succinamic acid moiety, suggests potential applications in medicinal chemistry and materials science. The presence of the bromophenyl group is of particular interest as this functional group is found in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** is presented below. It is important to note that while some experimental data is available, other properties are predicted or inferred from structurally similar compounds due to a lack of specific experimental data for this exact molecule.

Property	Value	Source
IUPAC Name	4-[(4-Bromophenyl)amino]-4-oxobutanoic acid	-
Synonyms	4'-BROMOSUCCINANILIC ACID, N-(4-Bromophenyl)succinamic acid	--INVALID-LINK--[1]
CAS Number	25589-41-7	--INVALID-LINK--[1]
Molecular Formula	C ₁₀ H ₁₀ BrNO ₃	--INVALID-LINK--[2]
Molecular Weight	272.1 g/mol	--INVALID-LINK--[2]
Melting Point	187.2-188.2 °C	--INVALID-LINK--[3]
Boiling Point	501.1 ± 35.0 °C (Predicted)	--INVALID-LINK--[3]
Density	1.635 ± 0.06 g/cm ³ (Predicted)	--INVALID-LINK--[3]
Solubility	Data not available. Expected to have low solubility in water and higher solubility in polar organic solvents.	-
pKa	Data not available.	-

Synthesis and Characterization

Experimental Protocol: Synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

A common and effective method for the synthesis of N-aryl succinamic acids involves the reaction of an aniline with succinic anhydride. The following protocol is adapted from procedures for similar compounds.

Materials:

- Succinic anhydride

- 4-bromoaniline
- Glacial acetic acid
- Cold water

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of succinic anhydride (1.0 eq) and 4-bromoaniline (1.0 eq) in glacial acetic acid.
- Heat the reaction mixture to reflux at 120°C for 4 hours.
- Upon cooling the mixture to room temperature, a precipitate will form.
- Collect the precipitate by filtration.
- Wash the filtered solid with cold water to remove any remaining acetic acid and unreacted starting materials.
- Dry the purified product under vacuum to yield **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid**.

Characterization Data

FT-IR Spectroscopy: An FT-IR spectrum for 4'-bromosuccinanic acid is available and provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

- N-H stretching (amide): $\sim 3300 \text{ cm}^{-1}$
- C=O stretching (carboxylic acid and amide): $\sim 1700 \text{ cm}^{-1}$ and $\sim 1650 \text{ cm}^{-1}$ respectively
- Aromatic C=C stretching: $\sim 1600\text{--}1450 \text{ cm}^{-1}$
- C-N stretching: $\sim 1400\text{--}1200 \text{ cm}^{-1}$
- O-H stretching (carboxylic acid): Broad peak around 3000 cm^{-1}

Note: Experimentally obtained ^1H NMR, ^{13}C NMR, and mass spectrometry data for **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** are not readily available in the public domain. For definitive structural confirmation, it is recommended to acquire this data. A general protocol for obtaining such data is provided below.

Experimental Protocol: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3).
- ^1H NMR Spectroscopy: Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, methylene protons of the succinic acid backbone, and an amide proton.
- ^{13}C NMR Spectroscopy: Record the spectrum on the same instrument. Expected signals would correspond to the carbon atoms of the bromophenyl ring, the carbonyl carbons of the amide and carboxylic acid, and the methylene carbons.

Mass Spectrometry (MS):

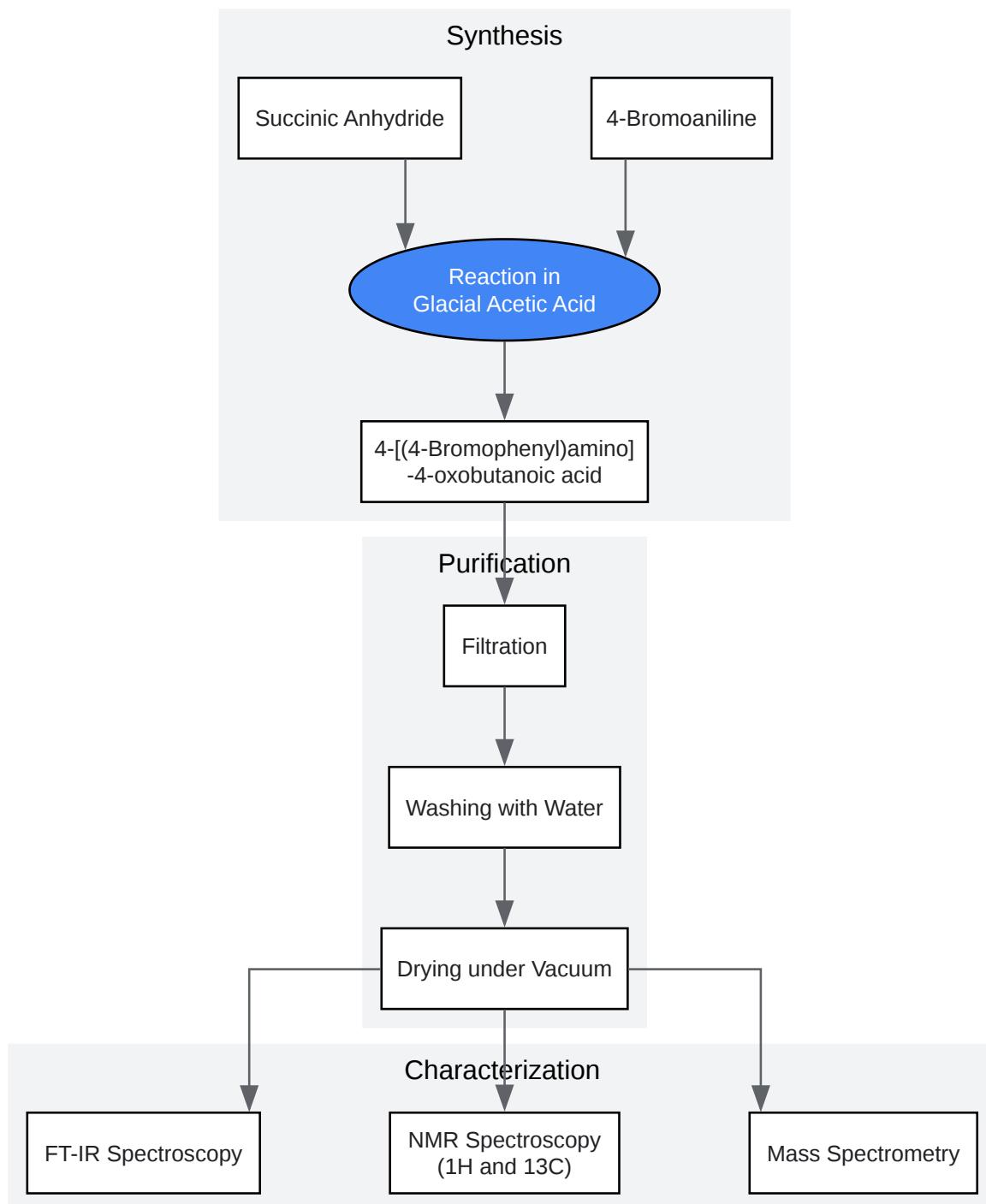
- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Utilize high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the compound and confirm its elemental composition.

Potential Biological Activity and Signaling Pathways

While there is a lack of direct studies on the biological effects of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid**, the structural motifs present in the molecule allow for inferences about its potential activities based on related compounds.

Inferred Biological Activities of N-Aryl Amides and Bromophenyl Compounds

- **Antimicrobial Activity:** N-acyl- α -amino acids and other amide derivatives have been reported to possess antibacterial and antifungal properties. The presence of the bromophenyl group may enhance this activity.
- **Anticancer and Antiproliferative Activity:** The bromophenyl moiety is a common feature in various compounds exhibiting anticancer and antiproliferative effects. Studies on related compounds suggest that the N-(4-hydroxyphenyl)retinamide (4-HPR) structural component, which has an analogous N-phenyl amide linkage, is crucial for its anticancer and antioxidant activities.
- **Antioxidant Activity:** Phenolic and aminophenolic compounds are known for their antioxidant properties. While this specific compound lacks a hydroxyl group directly on the phenyl ring, the overall electronic nature of the molecule could contribute to some level of antioxidant potential.


Potential Signaling Pathway Interactions

Given the prevalence of the bromophenyl motif in pharmacologically active compounds, it is plausible that **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** could interact with various cellular signaling pathways. Research on other brominated compounds and N-aryl derivatives has shown modulation of pathways such as:

- **Receptor Tyrosine Kinase (RTK) Signaling:** Some bromophenyl-containing compounds have been shown to inhibit RTKs like VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth.
- **PI3K/Akt/mTOR Pathway:** This is a central pathway in regulating cell growth, proliferation, and survival, and is a common target for anticancer drug development.
- **MAPK Signaling Pathway:** This pathway is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer.

The diagram below illustrates a generalized workflow for the synthesis and characterization of this compound.

Synthesis and Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid**.

Conclusion

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid is a compound with a straightforward synthesis from commercially available starting materials. While its physical and chemical properties are not yet extensively documented in the scientific literature, its structure suggests potential for further investigation, particularly in the fields of drug discovery and materials science. The presence of the bromophenyl group, a known pharmacophore, indicates that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, solubility, pKa, and to explore its biological activity profile and potential effects on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chembk.com [chembk.com]
- 4. To cite this document: BenchChem. [In-Depth Technical Guide to 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273893#4-4-bromophenyl-amino-4-oxobutanoic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com